molecular formula C18H25Cl2N5O4 B009252 N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate CAS No. 104373-65-1

N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate

Cat. No. B009252
M. Wt: 446.3 g/mol
InChI Key: GUQUARQUAPVYJD-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate (NPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics, suggesting the potential for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate as a dual-action antidepressant and antipsychotic.

Biochemical And Physiological Effects

N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, increased neurogenesis, and decreased levels of stress hormones. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent.

Advantages And Limitations For Lab Experiments

N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several advantages for lab experiments, including its high affinity for serotonin and dopamine transporters, its dual-action mechanism of action, and its low potential for abuse and addiction. However, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several limitations, including its limited availability and high cost, as well as the need for further research to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate, including further studies on its potential as a dual-action antidepressant and antipsychotic, as well as its potential as an anxiolytic agent. Additionally, further studies on the biochemical and physiological effects of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate are needed to fully understand its therapeutic potential. Finally, additional research is needed to develop more efficient and cost-effective synthesis methods for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate.
Conclusion
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate can be synthesized through various methods, including the reaction of 1-(2-pyridyl)piperazine with 4-nitrobenzoyl chloride in the presence of triethylamine, or the reaction of 1-(2-pyridyl)piperazine with 4-nitrophenyl isocyanate in the presence of N,N-dimethylformamide. The resulting compound can be purified through recrystallization or column chromatography.

Scientific Research Applications

N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a high affinity for the serotonin transporter and the dopamine D2 receptor, suggesting its potential as a dual-action antidepressant. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential as an anxiolytic and antipsychotic agent, with promising results in animal models.

properties

CAS RN

104373-65-1

Product Name

N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate

Molecular Formula

C18H25Cl2N5O4

Molecular Weight

446.3 g/mol

IUPAC Name

N-(4-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride

InChI

InChI=1S/C18H21N5O3.2ClH.H2O/c24-18(20-15-4-6-16(7-5-15)23(25)26)8-10-21-11-13-22(14-12-21)17-3-1-2-9-19-17;;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H;1H2

InChI Key

GUQUARQUAPVYJD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl

Other CAS RN

104373-65-1

synonyms

N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochlor ide hydrate

Origin of Product

United States

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